6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine
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Overview
Description
6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring with a fluorine atom at the 6th position and an amine group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditionsThe amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines .
Industrial Production Methods
Industrial production of 6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom and the amine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical cellular processes such as signal transduction, cell proliferation, and apoptosis. The compound’s fluorine atom and amine group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A similar compound with a different substitution pattern, often used in similar applications.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring, known for its biological activities.
6-fluoro-1H-pyrrolo[2,3-c]pyridine: A closely related compound with the fluorine atom at a different position, affecting its chemical properties and biological activities.
Uniqueness
6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position and the amine group at the 7th position enhances its potential as a bioactive molecule, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine |
InChI |
InChI=1S/C7H6FN3/c8-4-3-11-5-1-2-10-7(5)6(4)9/h1-3,10H,(H2,9,11) |
InChI Key |
UKXYJOSRNKIESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C(=CN=C21)F)N |
Origin of Product |
United States |
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